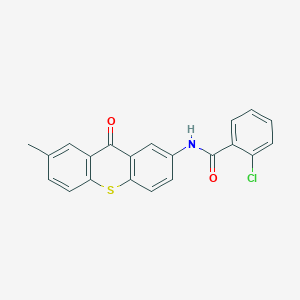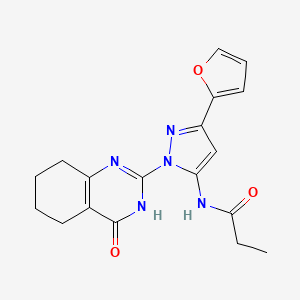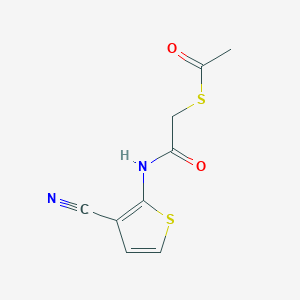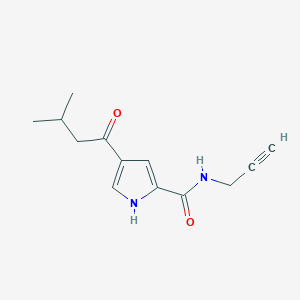
(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid, also known as CEFA, is a synthetic compound that has drawn significant attention from researchers due to its potential applications in various fields of research and industry. It is a useful research chemical with a molecular weight of 258.65 and a molecular formula of C11H11ClO5 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)O . This indicates that the molecule contains an ethoxy group, a formyl group, and a chloro group attached to a phenyl ring, which is further connected to an acetic acid moiety. Physical And Chemical Properties Analysis
This compound has a molecular weight of 258.65 and a molecular formula of C11H11ClO5 . It has a boiling point of 427.8±40.0 ℃ at 760 mmHg and a density of 1.4±0.1 g/cm3 . The compound is canonicalized, with a complexity of 271, and has a topological polar surface area of 72.8 .Scientific Research Applications
Crystal Structure Analysis
- The study by (O'reilly et al., 1987) explored the crystal structures of related phenoxyalkanoic acid compounds and their metal complexes. This research is significant in understanding the molecular structures and interactions of these compounds, which can have implications in various chemical processes and pharmaceutical applications.
Application in Trace Determination Techniques
- (Omidi et al., 2014) discussed the use of molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography as a technique for sensitive and selective trace determination of a similar compound, 4-Chloro-2-Methylphenoxy Acetic Acid, in complex matrices like biological and environmental samples.
Potential in Antimicrobial Applications
- Research by (Yar et al., 2006) and (Shaharyar et al., 2006) focused on the synthesis of phenoxy acetic acid derivatives and their evaluation as anti-mycobacterial agents. This underscores the potential use of (5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid derivatives in developing new antimicrobial agents.
Investigation in Organic Synthesis
- The synthesis and structure analysis of various derivatives of phenoxy acetic acid, including those related to this compound, have been explored in studies like (Haasbroek et al., 1998). Such research is crucial in organic chemistry for the development of new compounds with potential applications in different fields.
Herbicidal Activity
- (Hayashi, 1990) synthesized derivatives of a similar compound, demonstrating herbicidal activity against various weeds. This shows the potential agricultural applications of such compounds.
Mechanism of Action
properties
IUPAC Name |
2-(5-chloro-2-ethoxy-4-formylphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO5/c1-2-16-9-3-7(5-13)8(12)4-10(9)17-6-11(14)15/h3-5H,2,6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIVEVOHOXOLRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2415303.png)
![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2415305.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2415306.png)

![7-Chloro-1-(4-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2415312.png)
![2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2415313.png)

![1-{4-[(2-chlorobenzoyl)amino]phenyl}-N-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2415317.png)
![3-[3-(Aminomethyl)phenyl]benzoic acid;hydrochloride](/img/structure/B2415318.png)


![N-(2-methylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2415323.png)
amine](/img/structure/B2415325.png)
![3-(1-Thieno[3,2-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2415326.png)